molecular formula C17H19N3O2S B2784616 N-(3-Methylsulfanylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide CAS No. 2415526-67-7

N-(3-Methylsulfanylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide

Cat. No. B2784616
CAS RN: 2415526-67-7
M. Wt: 329.42
InChI Key: NOJDLQLTFWHICX-UHFFFAOYSA-N
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Description

N-(3-Methylsulfanylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is a pyrimidine derivative that has been shown to have potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of N-(3-Methylsulfanylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the inhibition of weed growth.
Biochemical and Physiological Effects:
N-(3-Methylsulfanylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have biochemical and physiological effects in various studies. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In weed cells, it has been shown to inhibit the activity of certain enzymes involved in plant growth, leading to the inhibition of weed growth.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-Methylsulfanylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is its potential as a versatile research tool in various fields. Another advantage is its ability to inhibit the growth of cancer cells and weeds, making it a potential candidate for the development of new anticancer agents and herbicides. One limitation of this compound is its limited solubility in water, which may affect its effectiveness in some experiments.

Future Directions

For this compound include the investigation of its potential as a building block for the synthesis of new materials and the development of new anticancer agents and herbicides.

Synthesis Methods

The synthesis of N-(3-Methylsulfanylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the reaction of 3-methylthiophenol, 4-bromo-6-(oxan-4-yl)pyrimidine, and triethylamine in the presence of a palladium catalyst. The resulting compound is purified by column chromatography to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-(3-Methylsulfanylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have potential applications in various scientific research fields. In pharmaceuticals, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, it has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, it has been studied as a potential building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-23-14-4-2-3-13(9-14)20-17(21)16-10-15(18-11-19-16)12-5-7-22-8-6-12/h2-4,9-12H,5-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJDLQLTFWHICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=NC=NC(=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide

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